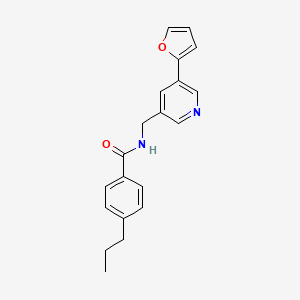

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide

Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide is a benzamide derivative featuring a 4-propyl-substituted benzoyl group linked via a methylene bridge to a pyridine ring, which is further substituted at the 5-position with a furan-2-yl moiety.

Propriétés

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-2-4-15-6-8-17(9-7-15)20(23)22-13-16-11-18(14-21-12-16)19-5-3-10-24-19/h3,5-12,14H,2,4,13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWWDYSQUPSXBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the radical bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This intermediate is then converted into the corresponding phosphonate using triethyl phosphite at elevated temperatures . Subsequent reactions with various aldehydes and desilylation steps lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related molecules from the evidence:

Benzamide Derivatives with Heterocyclic Substituents

Key Compounds from (Iranian Journal of Pharmaceutical Research, 2021):

- 4d: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide

- 4e : 3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide

- 4g : N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide

The target compound lacks the thiazole ring and chlorine substituents seen in 4d–4g but incorporates a furan ring, which may enhance π-π stacking interactions in biological targets.

Furan-Containing Pharmaceuticals (–4)

Ranitidine derivatives (e.g., Ranitidine complex nitroacetamide) share the furan-2-yl motif but feature dimethylamino and sulphanyl groups:

- Ranitidine nitroacetamide: N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide

- Ranitidine diamine hemifumarate : Contains a furan-methanamine backbone.

| Feature | Target Compound | Ranitidine Derivatives |

|---|---|---|

| Furan Substitution | 5-(Furan-2-yl) on pyridine | 5-[(Dimethylamino)methyl]furan-2-yl |

| Functional Groups | Benzamide, propyl | Sulphanyl, nitroacetamide |

| Pharmacological Role | Unknown | H2 receptor antagonism (anti-ulcer) |

The absence of sulphanyl and nitro groups in the target compound distinguishes it from ranitidine analogs, suggesting different target selectivity .

Physicochemical and Spectral Comparisons

Melting Points and Solubility

While melting points for the target compound are undocumented, analogs in exhibit MP ranges of 165–220°C, influenced by polar substituents (e.g., morpholine in 4d lowers MP to 165°C vs. 220°C for 4e).

Spectral Data

- 1H/13C NMR : The furan and pyridine protons in the target compound would resonate at δ 6.3–8.5 ppm, similar to furan-containing compounds in and ranitidine derivatives .

- HRMS : Expected molecular ion [M+H]+ at m/z ~363 (calculated for C21H22N2O3), distinct from ranitidine-related compounds (e.g., m/z 589.1 in ) .

Activité Biologique

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide is a complex organic compound notable for its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential applications in scientific research and medicine.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula: C20H20N2O2

- CAS Number: 2034518-14-2

- Molecular Weight: 320.385 g/mol

The compound features a furan ring, a pyridine moiety, and a propyl-substituted benzamide structure, which contributes to its unique biological properties.

The compound has been shown to interact with various enzymes and proteins, influencing their activity:

- Cytochrome P450 Interaction : It notably interacts with cytochrome P450 enzymes, particularly CYP2A6, which is crucial for the metabolism of xenobiotics and endogenous compounds.

- Cell Signaling Pathways : In cancer cell lines, this compound modulates key signaling pathways such as the MAPK/ERK pathway, affecting cell proliferation and apoptosis.

Cellular Effects

The compound exhibits various cellular effects across different cell types:

- Gene Expression Modulation : It influences gene expression profiles, potentially leading to altered cellular responses.

- Metabolic Changes : The compound affects metabolic processes within cells, which can have implications for cancer treatment and other therapeutic areas.

The mechanism of action involves several key interactions at the molecular level:

- Binding to Enzymes/Receptors : The compound can bind to specific biomolecules, including enzymes and receptors. This binding can either inhibit or activate enzymatic activity by interacting with active or allosteric sites.

- Stability and Degradation : Laboratory studies indicate that the stability of the compound under various conditions is crucial for its long-term biological effects. It remains stable under certain environmental conditions but may degrade over time or under specific stimuli.

Research Applications

This compound has several applications in scientific research:

| Application Area | Description |

|---|---|

| Chemistry | Used as a building block for synthesizing more complex molecules. |

| Biology | Investigated for its potential as a ligand in biochemical assays. |

| Medicine | Explored for therapeutic properties, including antibacterial and anticancer activities. |

| Industry | Utilized in developing new materials with specific electronic or optical properties. |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Anticancer Activity : In vitro studies demonstrate that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary investigations indicate that the compound exhibits antimicrobial activity against certain bacterial strains, warranting further exploration in drug development.

- Inhibition of Cytochrome P450 Enzymes : Research shows that this compound can inhibit CYP2A6 activity, which may influence drug metabolism and efficacy in clinical settings.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry of the pyridine-furan linkage (e.g., coupling constants J = 2–3 Hz for furan protons) .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirm molecular weight (e.g., m/z = 381.2 [M+H]⁺) and purity (>98% at 215/254 nm) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to assess purity and detect trace impurities .

How can researchers address low yields in the final amidation step during synthesis?

Advanced Research Focus

Common challenges include steric hindrance from the pyridine-furan moiety and competing side reactions.

Methodological Solutions :

- Coupling Reagents : Switch from EDC/HOBt to PyBOP or HATU for enhanced activation of the carboxylic acid .

- Solvent Optimization : Replace DCM with dimethylacetamide (DMA) to improve solubility of aromatic intermediates .

- Temperature Control : Conduct reactions at 0–4°C to suppress epimerization or degradation .

How should contradictory spectroscopic data between synthetic batches be resolved?

Advanced Research Focus

Discrepancies in NMR or LCMS profiles often arise from:

- Regioisomeric Byproducts : Use 2D NMR (COSY, HSQC) to distinguish between N-alkylation vs. O-alkylation products .

- Residual Solvents : Employ preparative HPLC or column chromatography to isolate pure fractions .

Case Study : A batch showing m/z = 383.1 [M+H]⁺ (vs. expected 381.2) may indicate oxidation of the furan ring—confirm via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

What computational strategies predict the biological activity of this compound?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to model interactions with targets like kinase enzymes (e.g., EGFR), leveraging the pyridine-furan scaffold’s π-π stacking potential .

- QSAR Modeling : Correlate substituent effects (e.g., propyl chain length) with activity using descriptors like logP and polar surface area .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize synthesis of derivatives .

What are the key considerations for designing stability studies under physiological conditions?

Q. Advanced Research Focus

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via LCMS (e.g., hydrolysis of the amide bond at pH < 3) .

- Light Sensitivity : Store samples in amber vials and assess photostability under UV/visible light (ICH Q1B guidelines) .

How can researchers reconcile discrepancies in bioactivity data across cell-based assays?

Advanced Research Focus

Variability may stem from:

- Cell Line Differences : Test activity in both HEK293 (high metabolic activity) and HepG2 (low CYP450 expression) cells .

- Solubility Limits : Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity artifacts .

- Positive Controls : Include reference compounds (e.g., gefitinib for kinase inhibition) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.